![molecular formula C11H11N3 B1374019 (5-Phenylpyrimidin-2-yl)methanamine CAS No. 944903-70-2](/img/structure/B1374019.png)
(5-Phenylpyrimidin-2-yl)methanamine
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Overview
Description
“(5-Phenylpyrimidin-2-yl)methanamine”, also known as PPM, is a synthetic compound with potential applications in various fields of research and industry. It is available in the form of a powder .
Synthesis Analysis
The synthesis of new derivatives of 5-phenyl-2-[(E)-styryl]-1H-pyrimidin-6-one has been reported . The lack of crystallographic data and information about the tautomeric form of 2,4-dimethyl-5-phenyl-1H-pyrimidin-6-one necessitated the measurement and analysis of x-ray diffraction patterns of the starting substance to explain the reactivity in the styrylation reaction .Molecular Structure Analysis
The molecular formula of “(5-Phenylpyrimidin-2-yl)methanamine” is C11H11N3. Its molecular weight is 185.22 g/mol.Physical And Chemical Properties Analysis
“(5-Phenylpyrimidin-2-yl)methanamine” is a powder . The InChI code is 1S/C11H11N3.2ClH/c12-6-11-13-7-10 (8-14-11)9-4-2-1-3-5-9;;/h1-5,7-8H,6,12H2;2*1H .Scientific Research Applications
Bone Disorder Treatment Research
A compound with a 2-aminopyrimidine template, resembling (5-Phenylpyrimidin-2-yl)methanamine, was identified as a potential treatment for bone disorders. This compound targets the Wnt beta-catenin cellular messaging system, showing promise in increasing the trabecular bone formation rate in rats (Pelletier et al., 2009).
Antidepressant Drug Development
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are structurally similar to (5-Phenylpyrimidin-2-yl)methanamine, have been developed as selective serotonin 5-HT1A receptor-biased agonists. These compounds exhibit high receptor affinity and potent antidepressant-like activity (Sniecikowska et al., 2019).
Anticancer Activity
Palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases, including R-(phenyl)methanamine and R-(pyridin-2-yl)methanamine analogs, have been investigated for their anticancer activity. These complexes demonstrated significant cytotoxicity against various human cancerous cell lines (Mbugua et al., 2020).
Catalytic Applications
Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized from derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, have shown good catalytic activity and selectivity. These compounds have potential applications in various chemical transformations (Roffe et al., 2016).
Receptor Selectivity in Drug Discovery
Research on biased agonism in 5-HT1A receptor drug discovery has focused on compounds like NLX-101, which are closely related to (5-Phenylpyrimidin-2-yl)methanamine. These compounds preferentially activate 5-HT1A receptors in specific brain regions, showing potential in treating CNS disorders (Sniecikowska et al., 2019).
Safety And Hazards
Future Directions
The use of the 5-phenyl-1H-pyrimidin-6-one scaffold in the search for biologically active compounds with antiviral activity based on the pyrimidin-4-one core present in endogenous substances and drugs was substantiated . The molecular activity and pharmacokinetic descriptors for styryl derivatives of N-substituted 5-phenyl-1H-pyrimidin-6-one were predicted in silico via the SwissADME web service . This suggests that “(5-Phenylpyrimidin-2-yl)methanamine” and its derivatives could have potential applications in antiviral research .
properties
IUPAC Name |
(5-phenylpyrimidin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-6-11-13-7-10(8-14-11)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXPSIILQXKKGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenylpyrimidin-2-yl)methanamine |
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